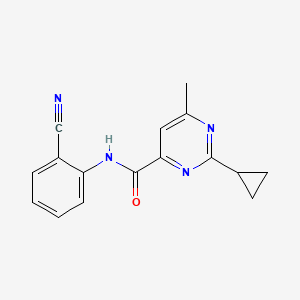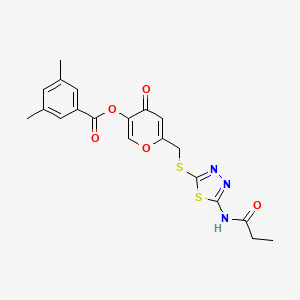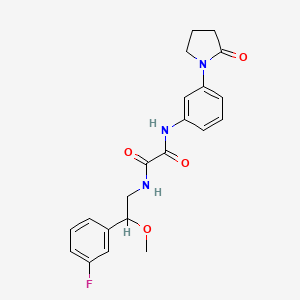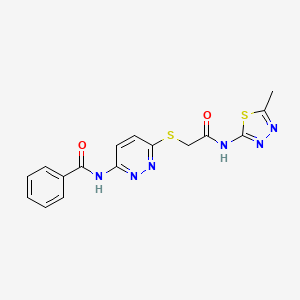![molecular formula C20H19ClN4O2S B2558860 3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422528-86-7](/img/no-structure.png)
3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a quinazolinone derivative with a piperazine ring attached. Quinazolinones are a class of compounds that have been studied for their potential biological activities . The piperazine ring is a common feature in many pharmaceuticals and can influence the pharmacokinetic properties of a drug .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinazolinone core, followed by the attachment of the piperazine ring . The exact methods would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone core with a piperazine ring attached. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the quinazolinone and piperazine groups. For example, the carbonyl group in the quinazolinone could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the quinazolinone and piperazine groups. For example, the compound might have a relatively high melting point due to the presence of the carbonyl group in the quinazolinone .科学的研究の応用
Synthesis and Antimicrobial Activity
The synthesis of novel derivatives incorporating piperazine and quinazolinone moieties has shown significant antimicrobial properties. One study reported the synthesis of novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones based on various substituted piperazines and piperidines, demonstrating noteworthy antimicrobial activity against a range of bacterial and fungal strains, suggesting potential for further drug discovery research (Patel et al., 2012).
Stability Under Stressful Conditions
The stability of quinazoline derivatives under various stress conditions has been extensively studied to understand their robustness and shelf life for pharmaceutical applications. Research aimed at examining the stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one under stressful conditions revealed that the substance is stable against UV radiation, elevated temperatures, and oxidants, although it is susceptible to hydrolysis in alkaline environments (Gendugov et al., 2021). This highlights the need for careful consideration in the formulation and storage of pharmaceuticals based on this compound.
Biological Evaluation as Antitumor Agents
Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antitumor activities. A study focusing on the design, synthesis, and biological evaluation of quinazoline derivatives as antitumor agents found potent antiproliferative activities against various cancer cell lines. One derivative, in particular, exhibited excellent activity, indicating the potential of these compounds as leads for anticancer drug development (Li et al., 2020).
Antibacterial and Antifungal Properties
Another area of research has been the synthesis and evaluation of quinazolinone derivatives for their antibacterial and antifungal properties. Various derivatives have been synthesized and tested against a range of microorganisms, with some showing promising activity. This research underscores the potential of quinazolinone-based compounds in the development of new antimicrobial agents (Raghavendra et al., 2008).
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 3-chlorophenylpiperazine with ethyl 2-chloroacetate to form 2-(2-chloroacetyl)ethyl-3-chlorophenylpiperazine. This intermediate is then reacted with thiourea to form 2-(2-oxoethyl)-3-chlorophenylpiperazine-1-carbothioamide. The carbothioamide is then cyclized with 2-chloro-3-formylquinazoline to form the final product.", "Starting Materials": [ "3-chlorophenylpiperazine", "ethyl 2-chloroacetate", "thiourea", "2-chloro-3-formylquinazoline" ], "Reaction": [ "3-chlorophenylpiperazine is reacted with ethyl 2-chloroacetate in the presence of a base to form 2-(2-chloroacetyl)ethyl-3-chlorophenylpiperazine.", "The intermediate is then reacted with thiourea in the presence of a base to form 2-(2-oxoethyl)-3-chlorophenylpiperazine-1-carbothioamide.", "The carbothioamide is then cyclized with 2-chloro-3-formylquinazoline in the presence of a base to form the final product, 3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS番号 |
422528-86-7 |
分子式 |
C20H19ClN4O2S |
分子量 |
414.91 |
IUPAC名 |
3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C20H19ClN4O2S/c21-14-4-3-5-15(12-14)23-8-10-24(11-9-23)18(26)13-25-19(27)16-6-1-2-7-17(16)22-20(25)28/h1-7,12H,8-11,13H2,(H,22,28) |
InChIキー |
LAWRBBHMCSTKDD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2558778.png)

![4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine](/img/structure/B2558780.png)





![5-(1,3-Dioxolan-2-ylmethoxy)-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2558787.png)

![5-(hydroxymethyl)-2-imino-N-(4-methoxyphenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2558792.png)
![N-cycloheptyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2558794.png)

![Methyl 2-[2-[[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2558798.png)